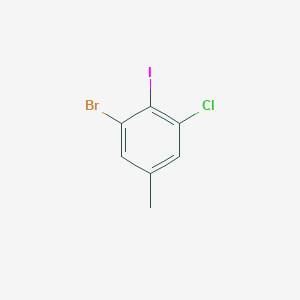
1-Bromo-3-chloro-2-iodo-5-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Bromo-3-chloro-2-iodo-5-methylbenzene” is an organic compound that belongs to the class of halogenated aromatic compounds. It contains a benzene ring which is substituted with bromine, chlorine, iodine, and a methyl group .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with bromine, chlorine, iodine, and a methyl group attached at the 1st, 3rd, 2nd, and 5th positions respectively .Chemical Reactions Analysis
The chemical reactions of “this compound” would typically involve reactions at the sites of the halogen substituents. These could include nucleophilic aromatic substitution reactions or electrophilic aromatic substitution reactions . The specific reactions would depend on the conditions and the reagents used.科学的研究の応用
Thermochemistry and Halogen Bonding
The study of halogen-substituted methylbenzenes, including 1-bromo-3-chloro-2-iodo-5-methylbenzene, reveals their importance in understanding thermochemical properties. Experimental measurements such as vapor pressures, vaporization, fusion, and sublimation enthalpies have been extensively studied. These compounds serve as crucial data points for evaluating experimental measurements and developing group-additivity procedures for estimating vaporization enthalpies and gas-phase and liquid-phase enthalpies of formation. This research is significant in the field of thermochemistry and provides valuable insights into the molecular properties of halogen-substituted methylbenzenes (Verevkin et al., 2015).
In another study, the structural significance of halogen bonding in halogen-substituted benzene derivatives is highlighted. The research emphasizes the importance of C-X...O=C interactions and type-II I...I interactions as structural determinants, showcasing the intricate nature of molecular interactions and their implications in the structural formation of compounds (Pigge et al., 2006).
Spectroscopy and Chemical Analysis
Vibrational spectroscopy studies of halobenzene cations, including bromo- and chloro-substituted variants, provide valuable data on the vibrational spectra in their ground and excited electronic states. This research offers significant insights into the spectroscopic behavior of these molecules, contributing to the broader understanding of their chemical and physical properties (Kwon et al., 2002).
Anisotropic displacement parameters for isomorphous compounds like 1-(halomethyl)-3-nitrobenzene are computed from first principles and X-ray diffraction experiments. These parameters are crucial for understanding the molecular dynamics and structural stability of such compounds (Mroz et al., 2020).
Organic Synthesis and Solar Cell Applications
Research into the bromination of methylbenzene derivatives and their conversion into sulfur-functionalized benzoquinones highlights the versatility of these compounds in organic synthesis. The ability to create different bromination products opens avenues for synthesizing new compounds with potential applications in various fields (Aitken et al., 2016).
In the realm of renewable energy, studies on polymer/fullerene solar cells using bromobenzene and iodobenzene solvents demonstrate the potential of halogen-substituted benzene derivatives in enhancing the performance of solar cells. This research contributes to the development of more efficient and sustainable solar energy solutions (Huang et al., 2014).
作用機序
The mechanism of action for the reactions of “1-Bromo-3-chloro-2-iodo-5-methylbenzene” would depend on the specific reaction. For instance, nucleophilic aromatic substitution reactions often proceed via a two-step mechanism involving initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion .
特性
IUPAC Name |
1-bromo-3-chloro-2-iodo-5-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClI/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTHBEPACRMDEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)I)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2420026.png)

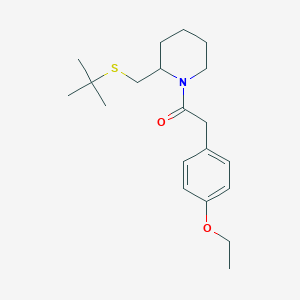
![N-[1-(2-Cyclopropyl-3H-benzimidazol-5-yl)ethyl]but-2-ynamide](/img/structure/B2420029.png)
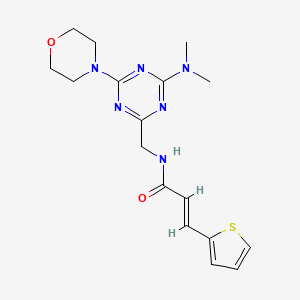

![2,4-difluoro-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2420034.png)
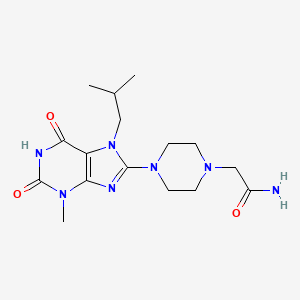
![4-(4-hydroxyphenyl)-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2420037.png)
![N-(3,4-dichlorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2420042.png)
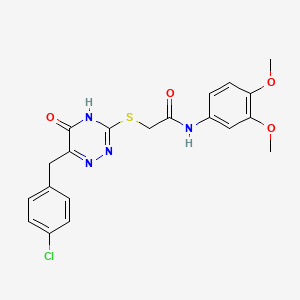
![(Z)-2-((2-morpholino-2-oxoethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2420046.png)
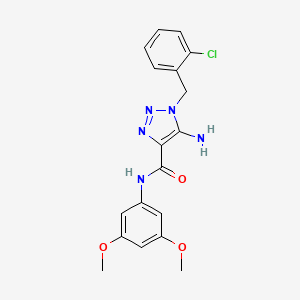
![7-Bromo-2-chloro-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B2420048.png)
